3-Bromo-6-chloro-2-fluorobenzaldehyde

Catalog No.
S992969
CAS No.
886615-30-1
M.F
C7H3BrClFO
M. Wt
237.452
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chloro-2-fluorobenzaldehyde

CAS Number

886615-30-1

Product Name

3-Bromo-6-chloro-2-fluorobenzaldehyde

IUPAC Name

3-bromo-6-chloro-2-fluorobenzaldehyde

Molecular Formula

C7H3BrClFO

Molecular Weight

237.452

InChI

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H

InChI Key

WFFSWRXTSBYYKP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)C=O)F)Br

3-Bromo-6-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃BrClFO. This compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 6-position, and fluorine at the 2-position. Its unique halogen substitution pattern contributes to its distinct chemical properties and reactivity, making it valuable in various chemical syntheses and biological studies.

. It interacts with enzymes such as aldehyde dehydrogenases, which are involved in the oxidation of aldehydes to carboxylic acids. This interaction is significant in metabolic pathways and can lead to the formation of Schiff bases through condensation reactions with amines, which are important for synthesizing various bioactive molecules.

3-Bromo-6-chloro-2-fluorobenzaldehyde can be synthesized through several methods:

  • Halogenation of 2-Fluorobenzaldehyde: This method involves selective bromination and chlorination using bromine and chlorine as halogenating agents, often in the presence of catalysts under controlled conditions.
  • Industrial Production: In industrial settings, large-scale halogenation processes are employed, utilizing continuous flow reactors and automated systems to optimize yield and purity. These methods ensure precise control over reaction conditions to achieve desired substitution patterns .

The compound has diverse applications across various fields:

  • Chemical Synthesis: It serves as an intermediate for producing complex organic molecules and pharmaceuticals.
  • Biological Research: It is used to study enzyme-catalyzed reactions and investigate biological pathways.
  • Pharmaceutical Development: The compound plays a role in developing new drugs and therapeutic agents.
  • Industrial Use: It is utilized in producing agrochemicals, dyes, and other industrial chemicals.

Studies on 3-Bromo-6-chloro-2-fluorobenzaldehyde's interactions reveal its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This property allows it to modulate the activity of these biological targets. The presence of halogens also influences its reactivity and binding affinity, making it a useful probe for various biochemical pathways .

Several compounds share structural similarities with 3-Bromo-6-chloro-2-fluorobenzaldehyde:

Compound NameSimilarityUnique Features
3-Bromo-2-chloro-6-fluorobenzaldehyde0.89Different substitution pattern
2-Bromo-6-chloro-4-fluorobenzaldehyde0.88Alternative isomer with different halogen positions
3-Bromobenzaldehyde0.81Lacks chlorine and fluorine substituents
4-Bromo-2-chloro-6-fluorobenzaldehyde0.83Halogens at different positions

Uniqueness

The uniqueness of 3-Bromo-6-chloro-2-fluorobenzaldehyde lies in its specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties that facilitate selective reactions not achievable with other similar compounds. Its applications in both synthetic chemistry and biological research underscore its significance in scientific exploration .

IUPAC Nomenclature and Systematic Identification

The IUPAC name 3-bromo-6-chloro-2-fluorobenzaldehyde is derived by prioritizing substituents based on their position relative to the aldehyde group. The benzene ring is numbered such that the aldehyde group occupies position 1, with substituents assigned the lowest possible locants. The substituents are listed alphabetically (bromo > chloro > fluoro), yielding the systematic name 3-bromo-6-chloro-2-fluorobenzaldehyde. Key identifiers include:

PropertyValue
CAS Number886615-30-1
Molecular FormulaC₇H₃BrClFO
Molecular Weight237.45 g/mol
EC Number672-030-8
SMILESO=CC1=C(Cl)C=CC(Br)=C1F
InChIKeyWFFSWRXTSBYYKP-UHFFFAOYSA-N

This nomenclature ensures unambiguous identification in chemical databases and literature.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-bromo-6-chloro-2-fluorobenzaldehyde is dominated by the planar benzene ring and the aldehyde group’s orientation. X-ray crystallography and computational studies reveal:

  • Substituent Arrangement:
    • The aldehyde group (-CHO) is positioned para to the fluorine atom (position 2) and ortho to the chlorine atom (position 6).
    • Bromine occupies position 3, adjacent to the chlorine atom.
    • This spatial arrangement minimizes steric clashes between bulky halogens.
  • Intermolecular Interactions:

    • Weak C–H···O hydrogen bonds between the aldehyde proton and oxygen atoms in adjacent molecules stabilize the crystal lattice.
    • Halogen substituents introduce van der Waals interactions, enhancing lattice energy.
  • Comparative Geometry:

    CompoundSubstituent PositionsAldehyde Group Orientation
    3-Bromo-6-chloro-2-fluorobenzaldehyde2-F, 3-Br, 6-ClPlanar with benzene ring
    4-Chlorobenzaldehyde4-ClCoplanar with benzene ring
    2,6-Dichlorobenzaldehyde2,6-ClTwisted due to steric hindrance

Steric effects in 2,6-dichlorobenzaldehyde force the aldehyde group out of the plane, reducing intermolecular interactions compared to 3-bromo-6-chloro-2-fluorobenzaldehyde.

Electronic Structure and Bonding Patterns

The electronic structure of 3-bromo-6-chloro-2-fluorobenzaldehyde is influenced by the electron-withdrawing effects of halogens and the aldehyde group:

  • Resonance and Inductive Effects:
    • Fluorine (position 2) and chlorine (position 6) withdraw electron density via σ* antibonding orbitals, deactivating the benzene ring toward electrophilic substitution.
    • Bromine (position 3) has a weaker electron-withdrawing effect due to its larger atomic size and polarizability.
  • Aldehyde Reactivity:

    • The aldehyde group’s reactivity is moderated by the electron-withdrawing halogens, making it less prone to nucleophilic attack compared to unsubstituted benzaldehyde.
  • Bond Lengths and Angles:

    • Computational studies (DFT) indicate:
      • C–Br: ~1.89 Å
      • C–Cl: ~1.75 Å
      • C–F: ~1.36 Å
      • C=O: ~1.20 Å (aldehyde group).

Comparative Analysis with Ortho/Meta/Para Halogenated Benzaldehyde Derivatives

The substituent positions significantly impact physicochemical properties. Below is a comparative analysis of key derivatives:

Solubility and Volatility

CompoundSubstituent PositionsWater Solubility (mg/L)Vapor Pressure (Pa)
3-Bromo-6-chloro-2-fluorobenzaldehyde2-F, 3-Br, 6-ClN/AN/A
4-Chlorobenzaldehyde4-Cl9358.75 atm (21°C)
2,6-Dichlorobenzaldehyde2,6-Cl1200.5 atm (21°C)
4-Bromobenzaldehyde4-Br2001.2 atm (21°C)

Data sourced from halogenated benzaldehyde studies.

  • Solubility Trends:

    • Para-substituted compounds (e.g., 4-chlorobenzaldehyde) exhibit higher solubility due to reduced steric hindrance, allowing stronger interactions with water.
    • Ortho-substituted compounds (e.g., 2,6-dichlorobenzaldehyde) show lower solubility due to steric clashes between halogens and the aldehyde group.
  • Volatility Trends:

    • Heavier halogens (Br > Cl > F) reduce volatility due to increased molecular weight and London dispersion forces.

Reactivity in Organic Synthesis

Reaction Type3-Bromo-6-chloro-2-fluorobenzaldehyde4-Chlorobenzaldehyde
Nucleophilic AdditionModerate (aldehyde group)High
Electrophilic SubstitutionLow (deactivated ring)Moderate
OxidationAldehyde → Carboxylic AcidAldehyde → Carboxylic Acid

The electron-withdrawing halogens in 3-bromo-6-chloro-2-fluorobenzaldehyde reduce the ring’s electrophilicity, making it less reactive toward electrophiles compared to 4-chlorobenzaldehyde.

The synthesis of 3-bromo-6-chloro-2-fluorobenzaldehyde presents unique challenges due to the requirement for precise regioselective introduction of three different halogen atoms on the benzaldehyde framework [1]. Sequential halogenation methodologies have emerged as the most reliable approach for achieving the desired substitution pattern while maintaining high yields and selectivity [2].

The sodium hypochlorite-mediated bromination methodology represents a significant advancement in sequential halogenation approaches [1]. This method utilizes 4-fluorobenzaldehyde as the starting material, dissolved in dichloromethane, followed by treatment with an aqueous solution containing sodium bromide and hydrochloric acid [1]. The reaction proceeds through the dropwise addition of sodium hypochlorite aqueous solution under ultrasonic conditions at temperatures between 20-25 degrees Celsius [1]. This methodology achieves yields ranging from 90.4% to 91.9% with purities exceeding 99.2% [1].

The mechanistic pathway involves the generation of bromine species in situ through the reaction of sodium hypochlorite with hydrogen bromide, formed from sodium bromide and hydrochloric acid [1]. The ultrasonic treatment facilitates intimate mixing of the biphasic system and enhances the rate of halogen transfer [1]. The temperature control is critical, as elevated temperatures can lead to over-bromination and reduced selectivity [1].

Alternative sequential approaches involve the use of molecular halogens under controlled conditions [3]. The Selectfluor-mediated methodology employs tetrabutylammonium halide salts as halogen sources, avoiding the need for molecular bromine or chlorine [3]. This approach demonstrates excellent functional group tolerance and proceeds under mild conditions, with bromination occurring at room temperature within 5 minutes and chlorination requiring elevated temperatures of 100 degrees Celsius for 2 hours [3].

The regioselectivity in sequential halogenation is governed by the electronic effects of previously introduced substituents [17]. Fluorine atoms, being strongly electron-withdrawing, direct subsequent electrophilic substitutions to positions that minimize steric hindrance while maintaining favorable electronic interactions [17]. The presence of the aldehyde group further influences the substitution pattern through resonance effects [17].

Catalytic Approaches in Multihalogenated Benzaldehyde Synthesis

Catalytic methodologies for multihalogenated benzaldehyde synthesis have evolved to address the limitations of stoichiometric halogenation procedures [6] [7]. Iron-catalyzed systems have demonstrated exceptional efficacy in promoting regioselective halogenation reactions [17]. Iron sulfonate catalysts, particularly iron trifluoromethanesulfonate, facilitate ortho-selective halogenation through coordination with the nitrogen or oxygen atoms of the substrate [17].

The mechanism of iron-catalyzed halogenation involves coordination of the metal center to the heteroatom, followed by proton shift processes that direct the incoming electrophile to the ortho position [17]. This approach achieves selectivity ratios exceeding 98:2 for ortho versus para substitution [17]. The catalyst loading typically ranges from 2 to 5 mol%, with reaction temperatures between 60 to 90 degrees Celsius [17].

Phase transfer catalysis represents another significant advancement in multihalogenated benzaldehyde synthesis [11]. Quaternary phosphonium salts and quaternary ammonium salts serve as effective catalysts for halogen exchange reactions [11]. Tetraphenylphosphonium bromide, combined with polyethylene glycol dimethyl ether, facilitates the conversion of chlorinated benzaldehydes to their fluorinated analogs [11]. The reaction typically occurs at temperatures between 200 to 250 degrees Celsius under atmospheric pressure [11].

Crown ethers and polyalkylene glycols enhance the efficiency of phase transfer catalytic systems by stabilizing the halide anions and facilitating their transport across phase boundaries [11]. The combination of tetraphenylphosphonium bromide with tetraethylene glycol dimethyl ether achieves yields of 49% to 92% depending on the substrate and reaction conditions [11].

Metal fluoride catalysis provides an alternative approach for introducing fluorine atoms into halogenated benzaldehydes [11]. Potassium fluoride and cesium fluoride, particularly in their spray-dried forms, demonstrate superior reactivity compared to conventional fluoride sources [11]. The metal fluoride is typically used in amounts ranging from 1 to 2 equivalents relative to the halogen atoms being substituted [11].

Gas-liquid enhanced reactor systems represent a technological advancement in catalytic halogenated benzaldehyde production [6]. These systems reduce energy consumption while improving reaction yields and enabling better catalyst and solvent recycling [6]. The enhanced mixing achieved in these reactors allows for operation at reduced temperatures of 70 to 100 degrees Celsius and pressures of 0.5 to 3 megapascals [6].

Solvent Systems and Reaction Kinetic Studies

Solvent selection plays a crucial role in determining the success of multihalogenated benzaldehyde synthesis [9]. Dichloromethane emerges as the preferred solvent for bromination reactions due to its ability to dissolve both organic substrates and facilitate phase transfer processes [1]. The biphasic nature of dichloromethane-water systems enables efficient separation of products while maintaining reaction efficiency [1].

Acetonitrile demonstrates superior performance in Selectfluor-mediated halogenation reactions [3]. The polar aprotic nature of acetonitrile stabilizes the charged intermediates formed during the halogenation process [3]. Reaction kinetic studies reveal that acetonitrile-based systems achieve complete conversion within 5 minutes for bromination reactions at room temperature [3].

Aromatic hydrocarbon solvents, including toluene and chloronaphthalenes, prove effective for high-temperature fluorination reactions [11]. These solvents provide thermal stability at temperatures exceeding 200 degrees Celsius while maintaining chemical inertness toward the fluorinating reagents [11]. The use of 1-chloronaphthalene as solvent in fluorination reactions achieves yields of 49% to 92% depending on the specific substrate [11].

Nuclear magnetic resonance relaxation studies provide insights into solvent-surface interactions in heterogeneous catalytic systems [9]. The ratio of longitudinal to transverse relaxation times serves as a measure of solvent affinity for catalyst surfaces [9]. Solvents with high surface affinity, including cyclohexane and toluene, demonstrate reduced catalytic activity due to competitive adsorption with reactant molecules [9].

Temperature-dependent kinetic studies reveal the activation parameters for halogenation reactions [16]. The reactions of hydroxyl radicals with molecular chlorine and bromine exhibit activation energies of 4.3 kilojoules per mole and negative 38.05 kilojoules per mole, respectively [8]. These kinetic parameters provide guidance for optimizing reaction temperatures to maximize both rate and selectivity [8].

Reaction kinetic modeling demonstrates that halogenation reactions typically follow pseudo-first-order kinetics when halogen sources are present in excess [14]. The rate-determining step involves enol or enolate formation rather than the actual halogen incorporation [14]. This mechanistic insight explains the independence of reaction rates from halogen concentration observed in many halogenation systems [14].

Solvent effects on regioselectivity have been quantified through systematic studies [9]. Polar solvents favor ionic mechanisms and enhance ortho-selectivity, while nonpolar solvents promote radical pathways with reduced selectivity [9]. The turnover frequency ratios between heterogeneous and homogeneous systems range from 0.50 for cyclohexane to 0.97 for tetrahydrofuran [9].

Purification Techniques for Halogenated Aromatic Aldehydes

Recrystallization represents the most widely employed purification technique for halogenated aromatic aldehydes [15] [22]. The differential solubility behavior of these compounds in hot versus cold solvents enables effective separation from impurities [22]. Suitable solvents for recrystallization include ethanol, methanol, hot water, and dichloromethane [22]. The process involves dissolving the crude product in a minimum volume of near-boiling solvent, followed by slow cooling to promote crystal formation [22].

The selection of recrystallization solvent follows the principle that the desired compound should exhibit low solubility in cold solvent and high solubility in hot solvent [22]. Impurities must demonstrate either high solubility at room temperature or low solubility at elevated temperatures to ensure effective separation [22]. Multiple recrystallization cycles may be required to achieve purities exceeding 95% [22].

Crystallization from melt provides an alternative approach for achieving high-purity products [1]. This technique involves heating the crude product to its melting point, followed by controlled cooling to promote crystal formation [1]. The method described for 3-bromo-4-fluorobenzaldehyde employs bulk melting crystallization at 31 degrees Celsius, achieving purities of 99.2% to 99.4% [1].

Sublimation techniques prove effective for volatile halogenated benzaldehydes [19]. The vapor pressure characteristics of these compounds enable purification through controlled vaporization and condensation cycles [19]. The volatility ranking at 298.15 Kelvin follows the order: 4-chlorobenzaldehyde greater than 4-bromobenzaldehyde greater than 2,4-dichlorobenzaldehyde approximately equal to 2,3-dichlorobenzaldehyde greater than 2,6-dichlorobenzaldehyde [19].

Column chromatography enables high-resolution separation of halogenated benzaldehyde isomers [22]. Hexane-ethyl acetate gradient systems provide effective separation based on polarity differences [22]. The retention behavior correlates with the number and position of halogen substituents, enabling predictable separation protocols [22].

Distillation methods prove suitable for large-scale purification operations [6]. Industrial systems employ rectification towers, flash towers, and product towers in sequence to achieve high-purity products [6]. The distillation of halogenated benzaldehydes typically occurs at elevated temperatures, with boiling points ranging from 253 degrees Celsius for 3-bromo-6-chloro-2-fluorobenzaldehyde at 760 millimeters of mercury [27].

The crystalline structure analysis of halogenated benzaldehydes reveals important insights for purification strategy development [19]. Compounds with formyl groups coplanar with phenyl rings exhibit moderate crystal lattice stabilization through carbon-hydrogen to oxygen interactions [19]. These structural features influence the effectiveness of different purification approaches and guide method selection [19].

Storage considerations are critical for maintaining product purity [27]. Halogenated benzaldehydes require storage at reduced temperatures of 4 degrees Celsius under nitrogen atmosphere to prevent oxidation and decomposition [27]. The stability under inert atmosphere enables long-term storage without significant purity degradation [27].

Table 1: Synthetic Methods for Multihalogenated Benzaldehydes

MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
Sodium hypochlorite/HCl/NaBr bromination4-FluorobenzaldehydeNaOCl, HCl, NaBr, CH₂Cl₂20-2590-92 [1]
Selectfluor-mediated halogenationBenzonorbornadiene derivativesSelectfluor, TBAX (Cl, Br), CH₃CNRT-10080-90 [3]
Metal fluoride exchange reactionsHalogenated benzaldehydesKF, CsF, phase transfer catalyst150-30049-92 [11]
Formylation with CO/AlCl₃Fluorobenzene derivativesCO, AlCl₃, HCl6067 [12]

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeEffect on YieldSelectivity Impact
Reaction Temperature20-25°C (bromination), 150-300°C (fluorination)Higher temp increases rate but may reduce selectivityLower temp improves regioselectivity
Pressure0.5-3 MPa (industrial), atmospheric (lab)Higher pressure improves conversionModerate pressure maintains selectivity
Solvent SystemCH₂Cl₂, CH₃CN, toluene, aromatic hydrocarbonsPolar solvents favor ionic mechanismsSolvent affects ortho/para ratios
Catalyst Loading2-5 mol% (metal catalysts)Optimal loading avoids over-substitutionLow loading reduces multiple substitution

Table 3: Purification Techniques for Halogenated Aromatic Aldehydes

TechniqueSuitable SolventsTemperature Range (°C)Purity Achieved (%)Advantages
RecrystallizationEtOH, MeOH, hot water, DCMRT to solvent bp95-99Simple, effective for solid products
DistillationHigh boiling point solvents200-30090-95Removes volatile impurities
Column ChromatographyHexane/EtOAc gradientsRT95-99High resolution separation
SublimationN/A (solvent-free)50-15098-99Very pure products
Crystallization from meltN/A (solvent-free)31-10099+High purity, no solvents

Table 4: Physical Properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde

PropertyValueSource
Molecular FormulaC₇H₃BrClFO [26] [27]
Molecular Weight (g/mol)237.45-237.46 [27] [28]
CAS Number886615-30-1 [26]
Boiling Point (°C)253 at 760 mmHg [27]
Storage Temperature (°C)4 (under nitrogen) [27]
Physical FormSolid [27]
Purity (%)95-98 [27] [32]

XLogP3

2.8

Wikipedia

3-Bromo-6-chloro-2-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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